1,3-Diallylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102722. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

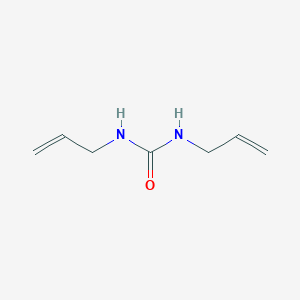

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(prop-2-enyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWVOJLTHSRPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170917 | |

| Record name | NSC 102722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-72-5 | |

| Record name | N,N′-Di-2-propen-1-ylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diallylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 102722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diallylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIALLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXM0XY469I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Diallylurea Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Diallylurea crystals. Intended for a scientific audience, this document consolidates available data on its physicochemical characteristics and outlines detailed experimental protocols for its characterization. This guide aims to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and pharmaceutical development.

Physicochemical Properties

This compound (DAU) is a symmetrical urea derivative with the molecular formula C₇H₁₂N₂O.[1] Its structure, featuring two reactive allyl groups, makes it a versatile molecule, notably used as a photo-thiol-reactive and mass spectrometry-cleavable cross-linker in protein structural studies.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂N₂O | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 90-93 °C | [1] |

| Boiling Point | 56 °C at 10 mmHg | [1] |

| Solubility | Soluble in Methanol | [1] |

| Crystal Structure | Data not publicly available | |

| Polymorphism | Not extensively studied |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound crystals. The following sections provide protocols for key analytical techniques.

Synthesis and Crystallization of this compound

A common synthetic route to 1,3-disubstituted ureas involves the reaction of an amine with an isocyanate. For this compound, this would typically involve the reaction of allylamine with a suitable carbonyl source. Recrystallization is a standard method for obtaining high-purity crystals.

Protocol:

-

Synthesis: To a solution of allylamine in a suitable anhydrous solvent (e.g., tetrahydrofuran), slowly add a stoichiometric equivalent of a carbonyl-transfer reagent (e.g., phosgene or a phosgene equivalent like triphosgene) at a controlled temperature, often 0 °C, in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl.

-

Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove any salt byproducts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Crystallization: The purified this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol). The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Protocol:

-

Crystal Selection: A suitable single crystal of this compound, free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound crystals in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound crystals with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, and C=C functional groups.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This compound is known to be cleavable in tandem MS experiments, a property utilized in its application as a cross-linker.[2]

Protocol:

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum to determine the molecular ion peak.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to analyze the fragmentation pattern, which can provide further structural information.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound crystals into an aluminum or platinum pan.

-

DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show endothermic or exothermic events such as melting and decomposition.

-

TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The TGA curve will show the mass loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound crystals and a conceptual representation of its molecular structure.

Caption: Experimental workflow for the synthesis and characterization of this compound crystals.

References

An In-depth Technical Guide to 1,3-Diallylurea (CAS 1801-72-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, and key applications of 1,3-Diallylurea (CAS No. 1801-72-5). The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the utility of this compound.

Core Properties of this compound

This compound is a chemical compound with the molecular formula C₇H₁₂N₂O.[1][2] It is also known by its synonym 1,3-bis(prop-2-enyl)urea.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Appearance | White to light yellow crystals or crystalline powder | [3][4][5] |

| Melting Point | 90-93 °C (lit.) | [3][4][5] |

| Boiling Point | 56°C/10mmHg (lit.) | [4][5] |

| Density | 0.94 g/cm³ - 1.0897 (rough estimate) | [3][4] |

| Flash Point | 129.6 °C | [3][4] |

| Vapor Pressure | 0.00282 mmHg at 25°C | [3][4] |

| Refractive Index | 1.464 - 1.4880 (estimate) | [3][4] |

| Solubility | Soluble in Methanol | [4] |

Structural Information

| Identifier | Value |

| CAS Number | 1801-72-5 |

| Canonical SMILES | C=CCNC(=O)NCC=C |

| InChI | InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) |

| InChIKey | QRWVOJLTHSRPOA-UHFFFAOYSA-N |

Suppliers

This compound is available from various chemical suppliers. The typical purity offered is ≥97% or >98.0%(GC). Some of the suppliers include:

-

Santa Cruz Biotechnology[2]

-

Tokyo Chemical Industry Co., Ltd. (TCI)[6]

-

LookChem[4]

-

ChemBK[7]

-

Changzhou Extraordinary Pharmatech co.,LTD[3]

-

ChemicalBook[8]

-

Oakwood Products, Inc.[9]

Key Application: Photo-Thiol-Reactive Cross-Linking for Protein Structural Studies

A significant application of this compound is its use as a collision-induced dissociation (CID)-MS/MS-cleavable, photo-thiol-reactive cross-linker for studying protein structures.[3] This application is particularly valuable in the field of chemical cross-linking/mass spectrometry (MS).

Mechanism of Action

This compound facilitates the cross-linking of cysteine residues in proteins. The process involves an anti-Markovnikov hydrothiolation reaction initiated by UV-A irradiation in the presence of a radical initiator.[3] This "click reaction" is efficient and results in the formation of stable alkyl sulfide products. The cross-linking can be performed at physiological pH and at temperatures as low as 4 °C.[3] A key advantage of using this compound is that the central urea bond can be efficiently cleaved during tandem mass spectrometry experiments (MS/MS) through collisional activation, which aids in the reliable and automated identification of cross-links.[3]

Caption: Workflow for protein cross-linking and analysis using this compound.

Experimental Protocol: Photo-Thiol-Reactive Cross-Linking of Peptides/Proteins

The following is a generalized protocol for the cross-linking of peptides or proteins containing cysteine residues using this compound, based on its application as a photo-thiol-reactive cross-linker.

Materials

-

Peptide or protein sample containing cysteine residues

-

This compound (DAU)

-

Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV-A lamp (365 nm)

-

Mass spectrometer with tandem MS (MS/MS) capabilities

Procedure

-

Sample Preparation:

-

Dissolve the peptide or protein sample in the reaction buffer to the desired concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Prepare a fresh stock solution of the radical initiator.

-

-

Cross-Linking Reaction:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the protein/peptide solution, the this compound stock solution, and the radical initiator stock solution. The final concentrations will need to be optimized for the specific system under study.

-

Gently mix the components.

-

Place the reaction vessel under a UV-A lamp and irradiate for a specified period (e.g., 10-30 minutes). The irradiation time should be optimized to achieve sufficient cross-linking while minimizing potential photo-damage to the sample. The reaction can be carried out at a controlled temperature, for instance, at 4°C.[3]

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a radical scavenger, such as a solution of dithiothreitol (DTT) or β-mercaptoethanol.

-

-

Sample Preparation for Mass Spectrometry:

-

The cross-linked protein sample may require further processing, such as denaturation, reduction of disulfide bonds (if not the target of cross-linking), alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides suitable for MS analysis.

-

The resulting peptide mixture should be desalted and concentrated prior to MS analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Acquire MS/MS spectra of the cross-linked peptides. The central urea bond of the this compound cross-linker is expected to cleave under collisional activation, generating characteristic fragment ions that facilitate the identification of the cross-linked peptides.[3]

-

-

Data Analysis:

-

Utilize specialized software for the automated analysis of the MS/MS data to identify the cross-linked peptides and map the cross-linking sites within the protein structure.

-

Caption: Decision workflow for applying this compound in protein structural studies.

References

- 1. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Unveiling the Biological Profile of 1,3-Diallylurea: A Technical Guide to a Molecule of Untapped Potential

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the early and potential biological activities of 1,3-Diallylurea. While historical in-depth studies on a broad spectrum of biological activities are limited, this document consolidates the known applications and outlines avenues for future research. The primary established role of this compound is as a photo-thiol-reactive cross-linker for protein structural analysis. Furthermore, based on the activities of related urea-containing compounds and sparse database entries, this guide explores its potential as an aphicidal, neuroprotective, and antiviral agent, providing detailed experimental protocols to facilitate further investigation.

Known Application: Protein Cross-Linking for Structural Analysis

This compound (DAU) has been identified as a valuable tool in structural biology. It functions as a collision-induced dissociation (CID) MS/MS-cleavable, photo-thiol-reactive cross-linker. This property allows for the covalent linking of cysteine residues in proteins upon UV-A irradiation in the presence of a radical initiator. The resulting cross-linked proteins can then be analyzed by mass spectrometry to gain insights into protein structure and protein-protein interactions. The central urea bond is efficiently cleaved during tandem mass spectrometry, which simplifies data analysis and improves the reliability of cross-link identification.

Experimental Protocol: Photo-Thiol-Reactive Cross-Linking with this compound

This protocol is based on the methodology for using DAU as a cross-linker in protein structural studies.

Materials:

-

This compound (DAU)

-

Radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride - AAPH)

-

Protein sample containing cysteine residues

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV-A lamp (365 nm)

-

Mass spectrometer with CID/MS/MS capabilities

Procedure:

-

Sample Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 µM.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a fresh stock solution of the radical initiator in the reaction buffer.

-

Cross-Linking Reaction:

-

Add this compound to the protein solution to achieve a final concentration in the range of 100-500 µM.

-

Add the radical initiator to the mixture. The concentration of the initiator may need to be optimized.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature).

-

Expose the mixture to UV-A light (365 nm) for a specified duration (e.g., 10-30 minutes) to initiate the cross-linking reaction.

-

-

Quenching: Quench the reaction by adding a thiol-containing reagent, such as dithiothreitol (DTT), to consume any unreacted radicals.

-

Sample Preparation for Mass Spectrometry:

-

Denature, reduce, and alkylate the cross-linked protein sample.

-

Digest the protein sample with a protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography coupled to a mass spectrometer (LC-MS/MS).

-

Utilize CID to fragment the cross-linked peptides. The cleavage of the urea bond in DAU will generate characteristic reporter ions, simplifying the identification of cross-linked peptides.

-

-

Data Analysis: Use specialized software to identify the cross-linked peptides and map the spatial proximity of cysteine residues within the protein or between interacting proteins.

Potential Biological Activities and Avenues for Future Research

While concrete early studies are lacking, the chemical structure of this compound suggests several potential biological activities that warrant investigation. The following sections provide hypothetical experimental protocols to guide such research.

Potential Aphicidal Activity

Some chemical databases note that this compound may have applications in controlling aphids. The following is a general protocol for assessing the insecticidal activity of a compound against aphids.

Materials:

-

This compound

-

Solvent (e.g., acetone or ethanol)

-

Surfactant (e.g., Triton X-100)

-

Host plant leaves

-

Colony of aphids (e.g., Aphis craccivora)

-

Petri dishes

-

Filter paper

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of dilutions from the stock solution.

-

Add a small amount of surfactant to each dilution to ensure even coating of the leaves.

-

A control solution containing only the solvent and surfactant should also be prepared.

-

-

Leaf Treatment:

-

Excise fresh, undamaged leaves from the host plant.

-

Dip each leaf into a specific dilution of this compound for a set time (e.g., 30 seconds), ensuring complete immersion.

-

Allow the treated leaves to air-dry.

-

-

Bioassay Setup:

-

Place a piece of moistened filter paper at the bottom of each Petri dish.

-

Place one treated leaf in each container.

-

Introduce a known number of aphids (e.g., 10-20) onto the leaf in each container.

-

-

Incubation: Place the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).

-

Data Collection and Analysis:

-

Record aphid mortality at 24, 48, and 72-hour intervals.

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

Determine the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.

-

Potential Neuroprotective Activity

The urea scaffold is present in various neurologically active compounds. Investigating the neuroprotective potential of this compound could be a fruitful area of research.

This protocol describes a general method for screening the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

This compound

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Agent to induce oxidative stress (e.g., hydrogen peroxide - H₂O₂)

-

Cell viability assay reagent (e.g., MTT or resazurin)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in the appropriate medium in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

-

Pre-incubate the cells with the compound for a set period (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Add H₂O₂ to the wells to a final concentration known to induce significant cell death (this concentration should be determined in preliminary experiments). Do not add H₂O₂ to the control wells.

-

-

Incubation: Incubate the plates for 24 hours.

-

Assessment of Cell Viability:

-

Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the concentration of this compound that provides 50% protection against H₂O₂-induced cell death (EC50).

-

Potential Antiviral Activity

Derivatives of urea have shown promise as antiviral agents. A general screening assay can be employed to determine if this compound possesses any antiviral properties.

Materials:

-

This compound

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability staining agent (e.g., neutral red or crystal violet)

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells.

-

Add a pre-determined amount of virus to the wells (multiplicity of infection - MOI).

-

Include controls: cells only, cells with virus only (virus control), and cells with compound only (toxicity control).

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show a significant cytopathic effect (typically 3-5 days).

-

Quantification of Antiviral Activity:

-

Remove the medium and stain the cells with a viability stain (e.g., crystal violet).

-

Wash the plates to remove excess stain and allow them to dry.

-

Solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

-

From the toxicity control wells, calculate the 50% cytotoxic concentration (CC50).

-

Determine the Selectivity Index (SI = CC50/EC50). A higher SI indicates a more promising antiviral candidate.

-

Summary of Potential Biological Activities and Corresponding Assays

The following table summarizes the potential biological activities of this compound and the corresponding assays that can be used for their investigation. As no quantitative data from early studies is publicly available, this table is intended to guide future research.

| Potential Biological Activity | Type of Assay | Key Parameters to Determine |

| Aphicidal | Leaf-Dip Bioassay | LC50 (Lethal Concentration 50%) |

| Neuroprotective | In Vitro Oxidative Stress Model | EC50 (Effective Concentration 50%) |

| Antiviral | Cytopathic Effect (CPE) Inhibition | EC50, CC50 (Cytotoxic Concentration 50%), SI (Selectivity Index) |

| Protein Cross-Linking | Mass Spectrometry Analysis | Identification of cross-linked peptides |

Conclusion

While the historical biological evaluation of this compound appears to be limited, its modern application as a photo-thiol-reactive cross-linker demonstrates its utility as a chemical tool in structural biology. The presence of the urea scaffold and allyl groups suggests that this compound may possess other biological activities, including aphicidal, neuroprotective, and antiviral effects. This technical guide provides a foundation for the scientific community to explore these potential applications through the detailed experimental protocols and logical workflows presented. Further research into the biological profile of this compound could unveil novel therapeutic or agrochemical applications for this readily available compound.

Solubility of 1,3-Diallylurea in Organic Solvents: A Technical Guide

Introduction

1,3-Diallylurea is a chemical compound with the molecular formula C₇H₁₂N₂O.[1][2][3] It is utilized as an intermediate in heterocyclic synthesis and has been explored for its potential in various applications, including as a cross-linking agent in protein structural studies.[2][4] A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, handling, and application in various chemical processes. This technical guide provides an overview of the expected solubility of this compound based on the behavior of structurally similar compounds and outlines a detailed experimental protocol for its quantitative determination.

Data on Solubility

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, based on the solubility profiles of analogous disubstituted ureas, such as 1,3-diisopropylurea and 1,3-dicyclohexylurea, a qualitative estimation of its solubility can be inferred.[5][6][7] The presence of both a polar urea core and nonpolar allyl groups suggests a varied solubility depending on the nature of the solvent.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents can effectively solvate the polar urea group through strong dipole-dipole interactions. |

| Moderately Polar | Dichloromethane, Ethyl Acetate, Acetone | Moderate to High | These solvents offer a balance of polarity to interact with the urea group and nonpolar character to accommodate the allyl groups.[5][6] |

| Polar Protic | Ethanol, Methanol | Slight to Moderate | The ability of these solvents to hydrogen bond with the urea moiety is somewhat counteracted by the nonpolar nature of the allyl groups, leading to moderate solubility.[6] |

| Nonpolar Aromatic | Toluene | Slight to Moderate | π-π stacking interactions between the solvent and the allyl groups may contribute to some degree of solubility.[5][6] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the urea functional group limits solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of this compound solubility in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[7]

1. Materials and Equipment

-

This compound (purity ≥97%)[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure

a. Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

c. Analytical Determination

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to construct a calibration curve.

-

Analyze the diluted sample of the saturated solution using the same method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

3. Considerations

-

Purity of Compound: The purity of this compound should be high to avoid erroneous results.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Equilibration Time: The time required to reach equilibrium should be determined experimentally.

-

Solvent Volatility: For volatile solvents, ensure vials are properly sealed to prevent changes in concentration.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Physicochemical properties influencing the solubility of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 1801-72-5 [smolecule.com]

- 4. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Diallylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-diallylurea. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous urea derivatives and related compounds to predict its thermal behavior. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a proposed decomposition pathway, and a workflow for thermal stability assessment.

Introduction

This compound is a disubstituted urea derivative with reactive allyl groups, making it a valuable monomer and cross-linking agent in polymer chemistry and a potential synthon in pharmaceutical manufacturing. Understanding its thermal stability is critical for safe handling, storage, and processing, as well as for predicting its behavior during formulation and in drug delivery systems. Thermal decomposition can lead to the formation of reactive and potentially toxic byproducts, impacting product quality and safety.

Predicted Thermal Stability and Decomposition Profile

Based on studies of structurally similar compounds, such as 1,3-diphenylurea, the thermal decomposition of this compound is anticipated to proceed via cleavage of the C-N bonds. The primary decomposition products are expected to be allyl isocyanate and allylamine.

Substituted ureas, particularly those with aromatic or unsaturated substituents, tend to decompose at elevated temperatures. For instance, 1,3-diphenylurea has been shown to decompose at temperatures above 350°C to yield phenyl isocyanate and aniline[1]. The allyl groups in this compound may influence the decomposition temperature, potentially lowering it compared to more stable aryl derivatives due to the reactivity of the allyl moiety.

Table 1: Predicted Thermal Decomposition Data for this compound (Hypothetical)

| Parameter | Predicted Value/Range | Notes |

| Melting Point (°C) | ~100 - 120 | Based on typical melting points of similar small organic molecules. |

| Onset of Decomposition (Tonset) (°C) | 200 - 300 | Lower than diaryl ureas due to the lability of the allyl groups. |

| Peak Decomposition Temperature (°C) | 300 - 400 | The temperature of maximum rate of mass loss. |

| Primary Decomposition Products | Allyl isocyanate, Allylamine | Formed via the cleavage of the urea linkage. |

| Secondary Decomposition Products | Ammonia, Carbon dioxide, various organic fragments | May form from further breakdown of the primary products at higher temperatures. |

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Determine the decomposition temperature (Td) and the enthalpy of decomposition (ΔHd).

-

Visualizations

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Theoretical studies on the thermal decomposition of urea derivatives suggest that the primary decomposition pathway involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine[2]. For this compound, this would result in allyl isocyanate and allylamine.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be developed through analogy with related compounds and by employing standard thermal analysis techniques. The predicted decomposition into allyl isocyanate and allylamine highlights the importance of careful temperature control during its use and storage. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and professionals to thoroughly characterize the thermal properties of this compound, ensuring its safe and effective application in research, drug development, and manufacturing.

References

Methodological & Application

Application Notes and Protocols for Studying Protein-Protein Interactions Using 1,3-Diallylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diallylurea (DAU) is a versatile, commercially available reagent that has emerged as a powerful tool for the structural analysis of proteins and protein-protein interactions (PPIs). It functions as a photo-thiol-reactive and mass spectrometry (MS)-cleavable cross-linker, offering distinct advantages for researchers in structural biology and drug development. DAU's unique properties allow for the covalent capture of protein interactions involving cysteine residues upon UV-A irradiation, and its subsequent cleavage in the mass spectrometer facilitates unambiguous identification of cross-linked peptides.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in your research.

Principle of Action

This compound operates on the principle of a photo-initiated thiol-ene "click" reaction. The key features of its mechanism are:

-

Photo-Thiol Reactivity: In the presence of a radical initiator and upon UV-A irradiation, the thiol groups of cysteine residues form thiyl radicals. These radicals then react with the allyl groups of DAU in an anti-Markovnikov hydrothiolation reaction. This process is highly efficient and proceeds under physiological pH.[1][2][3]

-

Cysteine Specificity: The reaction specifically targets cysteine residues that are not involved in disulfide bonds. This specificity is crucial for probing specific interaction interfaces.

-

MS-Cleavability: The central urea bond of DAU is susceptible to cleavage upon collisional activation during tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID). This cleavage generates characteristic fragment ions, which significantly simplifies the identification of cross-linked peptides from complex mass spectra.[1][2][3][4][5]

Advantages of Using this compound

-

Facilitated Data Analysis: The MS-cleavable nature of DAU allows for more reliable and automated data analysis, reducing the incidence of false-positive identifications.[1][2][3][4][5]

-

Orthogonal Chemistry: The thiol-ene reaction is an orthogonal "click chemistry" approach, meaning it does not interfere with other biological processes in the system under study.[1][2][3]

-

Mild Reaction Conditions: Cross-linking with DAU can be performed at physiological pH and at temperatures as low as 4°C, which helps in preserving the native structure of proteins and protein complexes.[1][2][3]

-

Cost-Effective: DAU is a commercially available and inexpensive reagent.[1][2][3]

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable tool for a range of applications:

-

Mapping Protein-Protein Interaction Sites: By identifying the specific cysteine residues involved in cross-linking, researchers can map the interfaces of protein complexes.

-

Structural Elucidation of Proteins and Complexes: The distance constraints obtained from DAU cross-linking can be used to validate and refine 3D structural models of proteins and protein assemblies.

-

Studying Conformational Changes: Changes in protein conformation upon ligand binding or other stimuli can be investigated by comparing the cross-linking patterns before and after the event.

-

Identifying Drug Targets: DAU can be used to identify the binding partners of a protein of interest, which can be potential targets for drug development.

Data Presentation

Quantitative Analysis of Cross-Linking Efficiency

The efficiency of the this compound cross-linking reaction is dependent on the choice of radical initiator. The following table summarizes the qualitative assessment of cross-linking efficiency with different initiators for the model compound cysteine.

| Radical Initiator | Molar Ratio (Initiator:Cysteine) | Cross-Linking Efficiency (Qualitative) | Reference |

| Benzophenone (BP) | 1:1 | +++ | [1] |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 1:1 | ++ | [1] |

| 4-(2-Hydroxyethoxy)phenyl-(2-hydroxy-2-propyl)ketone (Irgacure 2959) | 1:1 | + | [1] |

| (+++ high efficiency, ++ medium efficiency, + low efficiency) |

Identified Cross-Links in Model Proteins

The utility of this compound has been demonstrated on biologically relevant proteins. The table below lists the identified cross-links for bovine Munc13-2 and retinal guanylyl cyclase-activating protein-2 (GCAP-2).

| Protein | Cross-Linked Residues | Type of Cross-Link | Reference |

| bMunc13-2 | Cys8-Cys15 | Intramolecular | [1] |

| GCAP-2 | Cys35-Cys49 | Intramolecular | [1] |

Experimental Protocols

Materials

-

This compound (DAU)

-

Radical initiator (e.g., Benzophenone)

-

Purified protein sample(s) in a suitable buffer (e.g., HEPES, PBS, pH 7-8)

-

UV-A lamp (365 nm)

-

Reagents for SDS-PAGE analysis

-

Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)

-

Mass spectrometer with MS/MS capabilities (e.g., Orbitrap)

Experimental Workflow Diagram

Caption: Workflow for protein cross-linking using this compound.

Detailed Protocol for Cross-Linking

-

Sample Preparation:

-

Prepare your protein sample in a non-amine, non-thiol containing buffer at a suitable concentration (e.g., 1 mg/mL). A recommended buffer is 20 mM HEPES, 150 mM NaCl, pH 7.8.

-

Prepare stock solutions of this compound and the radical initiator (e.g., Benzophenone) in a suitable solvent (e.g., DMSO).

-

Add this compound to the protein solution to a final concentration of 1-5 mM.

-

Add the radical initiator to a final concentration of 1-5 mM. The optimal ratio of protein to cross-linker and initiator may need to be determined empirically.

-

-

UV-A Irradiation:

-

Place the reaction mixture in a suitable container (e.g., a microcentrifuge tube or a petri dish on ice).

-

Irradiate the sample with a UV-A lamp at 365 nm for 15-60 minutes. The irradiation time may require optimization. To minimize protein degradation, it is recommended to perform the irradiation at 4°C.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by the addition of a thiol-containing reagent, such as dithiothreitol (DTT), to a final concentration of 10-20 mM.

-

-

Analysis of Cross-Linking Products:

-

Visualize the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein species.

-

Protocol for Mass Spectrometry Analysis

-

Sample Preparation for MS:

-

The cross-linked protein mixture can be processed either by in-solution digestion or by excising the cross-linked bands from an SDS-PAGE gel for in-gel digestion.

-

In-solution digestion:

-

Denature the proteins (e.g., with 8 M urea).

-

Reduce disulfide bonds with DTT.

-

Alkylate free cysteines with iodoacetamide.

-

Dilute the sample to reduce the urea concentration and digest with an appropriate protease (e.g., trypsin) overnight.

-

-

In-gel digestion:

-

Excise the protein bands of interest.

-

Destain the gel pieces.

-

Reduce, alkylate, and digest the proteins within the gel pieces with trypsin.

-

Extract the peptides from the gel.

-

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture using a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

-

Set up a data-dependent acquisition method where precursor ions are subjected to CID or higher-energy collisional dissociation (HCD) to induce fragmentation of both the peptide backbone and the DAU cross-linker.

-

-

Data Analysis:

-

Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides. This software is designed to recognize the characteristic fragmentation pattern of the MS-cleavable cross-linker.

-

The software will identify the peptide sequences and the specific cysteine residues that are cross-linked.

-

Signaling Pathway and Logical Relationship Diagrams

Thiol-Ene Reaction and MS Cleavage Mechanism

Caption: Mechanism of DAU-mediated cross-linking and MS cleavage.

Logical Relationship of Data Analysis

Caption: Logical flow of data analysis for identifying cross-links.

Conclusion

This compound is a powerful and accessible tool for researchers studying protein-protein interactions. Its unique combination of photo-thiol reactivity and MS-cleavability simplifies experimental workflows and enhances the reliability of data analysis. The protocols and information provided in this document are intended to serve as a comprehensive guide for the successful application of this compound in your research endeavors, ultimately contributing to a deeper understanding of protein structure and function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1,3-Diallylurea in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-Diallylurea (DAU) as a versatile and efficient cross-linking agent in bioconjugation. DAU is a commercially available, photo-thiol-reactive cross-linker that is particularly valuable for structural proteomics and the study of protein-protein interactions.[1] Its unique MS-cleavable central urea bond facilitates the analysis of cross-linked products by mass spectrometry.[1]

Core Principles

This compound functions as a homobifunctional cross-linker that covalently connects cysteine residues within a protein or between interacting proteins. The underlying chemistry is a radical-mediated thiol-ene "click" reaction.[1] This reaction proceeds via an anti-Markovnikov hydrothiolation of the allyl groups of DAU with the thiol groups of cysteine residues.[1] The process is initiated by UV-A irradiation in the presence of a radical initiator, leading to the formation of stable alkyl sulfide bonds.[1] This bioconjugation strategy is notable for its high efficiency, specificity for cysteine residues, and compatibility with physiological conditions.[1]

Applications

-

Structural Proteomics: DAU is employed to introduce distance constraints between cysteine residues, which can be used to elucidate the three-dimensional structure of proteins and protein complexes.[1][2]

-

Protein-Protein Interaction Studies: By cross-linking interacting proteins, DAU can stabilize transient interactions, allowing for their identification and the mapping of interaction interfaces.[1][2][3]

-

Mass Spectrometry (MS) Analysis: The central urea bond of DAU is readily cleaved during collision-induced dissociation (CID) in tandem MS experiments.[1] This predictable fragmentation pattern simplifies the identification of cross-linked peptides in complex mixtures.[1]

Quantitative Data Summary

The efficiency of the this compound cross-linking reaction is dependent on several factors, including the concentration of the protein, DAU, and the radical initiator, as well as the UV irradiation time and intensity. The following table summarizes typical ranges for these parameters, which should be optimized for each specific application.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 µM | Higher concentrations can favor intermolecular cross-linking. |

| This compound (DAU) Molar Excess | 10 - 50-fold | A higher excess may be required for less accessible cysteine residues. |

| Radical Initiator Molar Excess | 1 - 5-fold (relative to DAU) | Initiator type and concentration are critical for reaction efficiency. |

| Reaction pH | 7.0 - 8.0 | The reaction is compatible with physiological pH.[1] |

| Reaction Temperature | 4 - 25 °C | Lower temperatures can help maintain protein stability.[1] |

| UV-A Irradiation Time | 5 - 30 minutes | Optimization is necessary to maximize cross-linking and minimize protein damage. |

| UV-A Wavelength | ~365 nm | |

| Cross-linking Efficiency | 30 - 80% | Highly dependent on the specific protein and reaction conditions. |

Experimental Protocols

Protocol 1: Cross-Linking of a Purified Protein with this compound

This protocol describes a general procedure for the intramolecular or intermolecular cross-linking of a protein containing accessible cysteine residues.

Materials:

-

Purified protein with at least two cysteine residues (1-10 mg/mL)

-

This compound (DAU)

-

Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or a water-soluble initiator like VA-044)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

-

Quenching Solution: 50 mM L-cysteine or 100 mM dithiothreitol (DTT)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving DAU and DMPA

-

UV-A lamp (365 nm)

-

Desalting columns or dialysis equipment

-

SDS-PAGE analysis equipment

Procedure:

-

Reagent Preparation:

-

Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 10-50 mM stock solution of the radical initiator (e.g., DMPA) in anhydrous DMF or DMSO. Note: If using a water-soluble initiator, prepare the stock solution in the Reaction Buffer.

-

Prepare the Quenching Solution.

-

-

Protein Preparation:

-

Dissolve or dilute the purified protein in the Reaction Buffer to a final concentration of 1-10 µM.

-

If the protein has disulfide bonds that need to be reduced to free thiols for cross-linking, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

-

-

Cross-Linking Reaction:

-

To the protein solution, add the this compound stock solution to achieve the desired final molar excess (e.g., 20-fold). Mix gently.

-

Add the radical initiator stock solution to the protein-DAU mixture.

-

Place the reaction mixture under a UV-A lamp (365 nm) at a controlled temperature (e.g., 4 °C or room temperature).

-

Irradiate for 5-30 minutes. The optimal time should be determined empirically.

-

-

Quenching the Reaction:

-

After irradiation, add the Quenching Solution to the reaction mixture to consume any unreacted DAU.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis of Cross-Linking:

-

Analyze the cross-linked protein sample by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands (for intermolecular cross-links) or a shift in the mobility of the protein band (for intramolecular cross-links).

-

For detailed analysis of the cross-linked sites, the sample can be further processed for mass spectrometry analysis. This typically involves enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS.[2][3][4]

-

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of photo-induced thiol-ene bioconjugation.

Experimental Workflow

Caption: Experimental workflow for protein cross-linking with this compound.

References

- 1. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 1,3-Diallylurea as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diallylurea is a versatile monomer possessing two reactive allyl groups, making it a valuable building block for the synthesis of functional polymers. The presence of the urea functionality imparts unique properties to the resulting polymers, such as hydrophilicity, hydrogen bonding capabilities, and the potential for post-polymerization modification. These characteristics make polymers derived from this compound promising candidates for a range of applications, including biomaterials, drug delivery systems, and specialty coatings.

The polymerization of this compound typically proceeds via a cyclopolymerization mechanism when subjected to free-radical initiation. This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of linear polymers containing five- or six-membered rings within the polymer backbone. This cyclization minimizes cross-linking and allows for the formation of soluble, high-molecular-weight polymers.

Beyond its use in forming homopolymers, this compound can also be copolymerized with various vinyl monomers to tailor the properties of the resulting materials. Furthermore, its application as a photo-thiol-reactive cross-linker has been demonstrated in protein structural studies, highlighting its utility in bioconjugation and hydrogel formation.[1]

Polymerization of this compound

The primary method for polymerizing this compound is through free-radical polymerization, which induces a cyclopolymerization cascade.

Proposed Signaling Pathway: Free-Radical Cyclopolymerization of this compound

Caption: Proposed mechanism for the free-radical cyclopolymerization of this compound.

Experimental Protocols

The following are proposed protocols for the homopolymerization and copolymerization of this compound based on established methods for diallyl monomers.

Protocol 1: Homopolymerization of this compound

This protocol describes the synthesis of poly(this compound) via a free-radical induced cyclopolymerization.

Materials:

-

This compound (DAU)

-

Azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Water (depending on initiator)

-

Methanol

-

Diethyl ether

-

Schlenk flask or equivalent reaction vessel with a magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath or heating mantle with temperature control

Workflow:

Caption: Experimental workflow for the homopolymerization of this compound.

Procedure:

-

In a Schlenk flask, dissolve this compound in the chosen solvent (e.g., DMF for AIBN, water for APS) to the desired concentration.

-

Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Under a positive pressure of the inert gas, add the radical initiator.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the specified temperature for the desired time.

-

After the polymerization period, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent (e.g., methanol or diethyl ether).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation: Homopolymerization of this compound

| Entry | Monomer Conc. (mol/L) | Initiator | Initiator Conc. (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |

| 1 | 1.0 | AIBN | 1.0 | DMF | 70 | 24 | 65 | 15,000 | 1.8 |

| 2 | 2.0 | AIBN | 1.0 | DMF | 70 | 24 | 78 | 25,000 | 2.1 |

| 3 | 1.0 | APS | 1.5 | Water | 80 | 12 | 72 | 18,000 | 2.0 |

| 4 | 1.0 | AIBN | 2.0 | DMF | 70 | 24 | 75 | 12,000 | 1.9 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Protocol 2: Copolymerization of this compound with a Vinyl Monomer

This protocol outlines the synthesis of a copolymer of this compound and a vinyl monomer (e.g., N-vinylpyrrolidone, NVP) to introduce different functionalities into the polymer chain.

Materials:

-

This compound (DAU)

-

Co-monomer (e.g., N-vinylpyrrolidone)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Schlenk flask with a magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath with temperature control

Procedure:

-

Add this compound, the co-monomer, and DMF to a Schlenk flask.

-

Deoxygenate the solution by purging with nitrogen or argon for 30 minutes.

-

Add AIBN to the reaction mixture under an inert atmosphere.

-

Heat the reaction to 70 °C and stir for 24 hours.

-

Cool the solution and precipitate the copolymer by adding it to an excess of diethyl ether.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Dry the copolymer under vacuum at 50 °C.

Data Presentation: Copolymerization of this compound (M1) with N-vinylpyrrolidone (M2)

| Entry | [M1] in feed (mol%) | [M2] in feed (mol%) | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | [M1] in copolymer (mol%) |

| 1 | 50 | 50 | 1.0 AIBN | DMF | 70 | 24 | 85 | 45 |

| 2 | 25 | 75 | 1.0 AIBN | DMF | 70 | 24 | 92 | 22 |

| 3 | 75 | 25 | 1.0 AIBN | DMF | 70 | 24 | 75 | 70 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

Applications in Drug Development and Research

Polymers and copolymers of this compound have potential applications in several areas relevant to drug development and scientific research:

-

Drug Delivery: The hydrophilic nature and hydrogen-bonding capabilities of the urea groups can enhance the solubility of hydrophobic drugs and facilitate the formation of polymer-drug conjugates.

-

Biomaterials: The biocompatibility of polyureas makes them suitable for creating scaffolds for tissue engineering and coatings for medical devices.

-

Hydrogel Formation: The remaining allyl groups in the polymer can be used for post-polymerization cross-linking to form hydrogels for controlled release applications.

-

Protein Modification: As a bifunctional monomer, this compound can be used to cross-link proteins through reactions with thiol groups on cysteine residues, which is useful in studying protein structure and function.[1]

Logical Relationship: From Monomer to Application

Caption: Logical flow from this compound monomer to its potential applications.

References

Application Notes and Protocols for Photo-initiated Thiol-Ene Reactions with 1,3-Diallylurea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting photo-initiated thiol-ene reactions utilizing 1,3-diallylurea as the "ene" component. This versatile click chemistry approach allows for the rapid and efficient formation of crosslinked polymer networks under mild conditions, making it highly suitable for applications in drug delivery, biomaterial scaffolding, and surface modification.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a powerful and versatile reaction that proceeds via a radical-mediated step-growth mechanism.[1] The reaction involves the addition of a thiyl radical across a carbon-carbon double bond (the 'ene').[1] This process is characterized by high yields, insensitivity to oxygen and water, and the formation of homogeneous polymer networks with minimal shrinkage stress.[1] The use of this compound introduces urea functionalities into the polymer backbone, which can enhance properties such as hydrogen bonding, thermal stability, and adhesion.

The photo-initiated nature of this reaction allows for precise spatial and temporal control over the polymerization process, which is highly advantageous in applications requiring micropatterning or encapsulation of sensitive biological molecules.[2]

Experimental Protocols

This section outlines the necessary materials and detailed procedures for performing a photo-initiated thiol-ene reaction with this compound.

2.1. Materials

-

Ene Monomer: this compound (DAU)

-

Thiol Monomer: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) is a common multifunctional thiol used for creating crosslinked networks. Other multifunctional thiols can also be used.

-

Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 184 are effective radical photoinitiators.[1][3]

-

Solvent (optional): Dichloromethane or ethanol can be used to reduce the viscosity of the monomer mixture.[1][4]

-

Equipment:

2.2. Protocol 1: Preparation of the Thiol-Ene Formulation

-

Stoichiometry: Prepare the thiol-ene formulation by mixing this compound (DAU) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in a 1:1 stoichiometric ratio of ene to thiol functional groups.

-

Photoinitiator: Add the photoinitiator (e.g., DMPA) to the monomer mixture to a final concentration of 0.5-2.0 wt%.[1]

-

Mixing: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous, clear solution is obtained. If the mixture is too viscous, a minimal amount of a suitable solvent can be added.[1][4]

-

Degassing (optional): For applications sensitive to oxygen, the mixture can be gently degassed under vacuum.

2.3. Protocol 2: Photopolymerization (Curing) of the Thiol-Ene Film

-

Sample Preparation: Place a spacer of desired thickness (e.g., 300 µm) on a clean glass slide. Pipette the prepared thiol-ene formulation onto the glass slide within the area defined by the spacer.[1]

-

Assembly: Carefully place a second glass slide on top to form a thin film of the monomer mixture.[1]

-

UV Curing: Expose the assembly to a 365 nm UV lamp. The required irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.[1][5]

-

Demolding: After curing, carefully separate the glass slides to retrieve the crosslinked polymer film.[1]

-

Post-Curing: To ensure complete reaction, the film can be post-cured in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) for a short period.

2.4. Protocol 3: Characterization of the Thiol-Ene Reaction

2.4.1. Real-Time FT-IR Spectroscopy for Kinetic Analysis

Real-time FT-IR spectroscopy is a powerful technique to monitor the kinetics of the thiol-ene reaction by tracking the disappearance of characteristic vibrational bands.[1][6]

-

Place a small drop of the uncured thiol-ene formulation onto the ATR crystal of an FT-IR spectrometer.[1]

-

Record an initial spectrum to establish the baseline peak areas for the thiol (S-H stretch at ~2570 cm⁻¹) and the allyl (C=C stretch at ~1645 cm⁻¹) functional groups.[1]

-

Initiate the photopolymerization by exposing the sample to a UV source positioned over the ATR crystal.

-

Record spectra at regular intervals during the UV exposure to monitor the decrease in the S-H and C=C peak areas.[7]

-

The conversion of the functional groups can be calculated from the change in peak area over time.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the photo-initiated thiol-ene reaction of this compound with a multifunctional thiol like PETMP.

Table 1: Formulation Composition

| Component | Role | Stoichiometric Ratio (ene:thiol) | Concentration (wt%) |

| This compound (DAU) | Ene Monomer | 1 | Varies |

| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Thiol Monomer | 1 | Varies |

| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator | N/A | 0.5 - 2.0 |

Table 2: Typical Reaction Parameters and Conversion

| Parameter | Value |

| UV Wavelength | 365 nm |

| UV Intensity | 10 - 50 mW/cm² |

| Irradiation Time | 30 - 300 seconds |

| Thiol Conversion | > 90% |

| Ene Conversion | > 90% |

Visualizations

Diagram 1: Photo-initiated Thiol-Ene Reaction Mechanism

Caption: Radical-mediated thiol-ene reaction mechanism.

Diagram 2: Experimental Workflow

Caption: Workflow for thiol-ene photopolymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iris.polito.it [iris.polito.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,3-Diallylurea as a Cleavable Cross-linker in Structural Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. A key component of this methodology is the cross-linking reagent, which covalently links interacting amino acid residues. The ideal cross-linker possesses characteristics that facilitate both efficient reaction and straightforward analysis.

1,3-Diallylurea (DAU) is a commercially available and cost-effective reagent that has gained prominence as a valuable tool in the structural proteomics toolkit.[1][2] It functions as a photo-thiol-reactive and collision-induced dissociation (CID) MS/MS-cleavable cross-linker.[1][2] This unique combination of properties offers several advantages for researchers studying protein structure and function.